N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
Overview
Description
ATV399 is an inhibitor of iNOS dimerization which protects against Cytokine-Induced rat β-cell dysfunction, thereby inhibiting cleaved caspase-9 activation and subsequent β-cell apoptosis induced by a combination of IL-1β, IFN-γ, and high glucose.
Scientific Research Applications
Cancer Research : This compound has shown potential in cancer research. For instance, it has been utilized in the synthesis and evaluation of anticancer agents, demonstrating significant cytotoxic activity against various cancer cell lines, including A549, HeLa, and MCF‐7. It induces apoptosis and arrests the cell cycle at the G1 phase, highlighting its potential as an anticancer agent (Ravichandiran et al., 2019).
Antimalarial and Antiviral Research : Research has indicated that derivatives of this compound show promise in antimalarial and antiviral applications. Theoretical investigations and molecular docking studies have been conducted to explore its efficacy against malaria and COVID-19, demonstrating its potential in treating infectious diseases (Fahim & Ismael, 2021).
Antimicrobial Studies : Several studies have synthesized new derivatives of this compound for antimicrobial applications. These derivatives have been shown to possess considerable antibacterial activity, highlighting their potential in addressing microbial infections (Patel & Agravat, 2009).
Neurological Disorder Treatments : The compound and its derivatives have been explored for potential use in treating neurological disorders. For example, studies have synthesized novel ureas with this compound showing potential as antipsychotic agents, indicating its utility in mental health treatments (Norman et al., 1996).
properties
IUPAC Name |
N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]-1,3-benzodioxole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c28-24(17-6-11-22-23(14-17)32-16-31-22)26-19-7-9-20(10-8-19)33(29,30)27-13-2-1-5-21(27)18-4-3-12-25-15-18/h3-4,6-12,14-15,21H,1-2,5,13,16H2,(H,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXWVIUZQVTKNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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